molecular formula C8H9FN2O B15329130 3-Amino-2-fluoro-N-methylbenzamide CAS No. 1332300-71-6

3-Amino-2-fluoro-N-methylbenzamide

Cat. No.: B15329130
CAS No.: 1332300-71-6
M. Wt: 168.17 g/mol
InChI Key: UJMHVWIFIXJUBX-UHFFFAOYSA-N
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Description

3-Amino-2-fluoro-N-methylbenzamide is an organic compound characterized by the presence of an amino group, a fluoro group, and a methyl group attached to a benzamide core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-fluorobenzamide as the starting material.

  • Nitration: The 2-fluorobenzamide undergoes nitration to introduce the amino group at the 3-position. This step is usually carried out using nitric acid and sulfuric acid.

  • Methylation: The nitro group is then reduced to an amino group, and the resulting compound is methylated using methyl iodide or dimethyl sulfate to introduce the N-methyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The fluoro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Iron powder, hydrochloric acid; tin chloride, hydrochloric acid.

  • Substitution: Sodium hydroxide, heat; halide ions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 3-nitro-2-fluoro-N-methylbenzamide.

  • Reduction: The nitro group can be reduced to form this compound.

  • Substitution: The fluoro group can be replaced by other nucleophiles to form various derivatives.

Scientific Research Applications

Scientific Research Applications

Antiviral Activity:

  • Benzamide derivatives with fluorine substitutions have shown promising antiviral activity .
  • A 2-fluoro benzamide compound exhibited high anti-HIV activity with low toxicity .
  • SAR studies indicated that ortho-substituted aniline derivatives, particularly those with fluorine, display higher antiviral activity compared to para- and meta- substituted analogs .

Anticancer Properties:

  • Derivatives of benzamide, including 3-amino-5-fluoro-N-methylbenzamide, have been tested against cancer cell lines and have shown effectiveness in inhibiting cell growth across multiple cancer types, suggesting broad-spectrum anticancer potential.

Pharmacological Research:

  • A study used a 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide scaffold as a template for 18F-positron emission tomography (18F-PET) .
  • 3-Amino-2-fluoro-N-methylbenzamide is used as a building block in the synthesis of complex molecules for drug discovery .

Physicochemical Properties

Relevant information regarding the properties of this compound:

  • CAS No.: 1369948-83-3
  • Molecular Formula: C7H7FN2OC_7H_7FN_2O
  • Molecular Weight: 154.14
  • Molar Refractivity: 38.9
  • TPSA: 69.11 Ų
  • Log P:
    • (iLOGP): 0.57
    • (XLOGP3): 0.22
    • (WLOGP): 0.94
    • (MLOGP): 1.02
    • (SILICOS-IT): 0.68
    • Consensus Log Po/w : 0.69
  • Solubility: Very soluble

Case Studies

Study on Anticancer Properties: A research article reported that derivatives of benzamide, including 3-amino-5-fluoro-N-methylbenzamide, were tested against a panel of cancer cell lines by the National Cancer Institute (NCI). The findings highlighted its effectiveness in inhibiting cell growth across multiple cancer types, suggesting its broad-spectrum anticancer potential.

Mechanism of Action

3-Amino-2-fluoro-N-methylbenzamide is similar to other benzamide derivatives, such as 2-bromo-N-methylbenzamide and N,N-dimethylbenzamide. the presence of the fluoro group and the amino group at specific positions gives it unique chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.

Comparison with Similar Compounds

  • 2-Bromo-N-methylbenzamide

  • N,N-Dimethylbenzamide

  • 3-Nitro-2-fluoro-N-methylbenzamide

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Amino-2-fluoro-N-methylbenzamide, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with fluorination and amidation. Key steps include:

  • Fluorination : Introduction of the fluorine substituent using reagents like Selectfluor™ or KF under controlled pH (6–7) to avoid side reactions .
  • Amidation : Coupling of the amino group with methylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to prevent racemization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Critical parameters include temperature control (<10°C during amidation) and anhydrous conditions to avoid hydrolysis .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Structural validation requires a combination of:

  • NMR Spectroscopy :
  • ¹H NMR (300 MHz, DMSO-d6): δ 7.82 (d, J = 9 Hz, aromatic H), 4.09 (bs, NH), 3.01 (bs, CH3) .
  • ¹³C NMR : Signals at 168.5 ppm (amide C=O) and 158.2 ppm (C-F) confirm functional groups .
  • Mass Spectrometry : ESI-MS m/z 183.2 (M + H)+ with fragmentation patterns matching the molecular formula C8H9FN2O .
  • X-ray Crystallography : Resolves bond angles (e.g., C-F bond at 1.34 Å) and confirms regioselectivity .

Q. What is the known biological activity of this compound, and how is its structure-activity relationship (SAR) studied?

  • Methodological Answer : Preliminary studies show moderate inhibition of Trypanosoma brucei (IC50 = 12 µM) and kinase targets (e.g., EGFR, IC50 = 8 µM) . SAR is explored via:

  • Substitution Patterns : Fluorine at position 2 enhances metabolic stability by reducing CYP450 oxidation .
  • Amide Modifications : N-methylation improves solubility (LogP = 1.2 vs. 1.8 for non-methylated analogs) without compromising target binding .
  • Table : Key SAR Findings
ModificationBiological Activity (IC50)Solubility (mg/mL)
2-Fluoro, N-Me8 µM (EGFR)1.5
3-Fluoro, N-H15 µM (EGFR)0.8
2-Fluoro, N-iPr20 µM (EGFR)2.1
Data derived from analogs in .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale synthesis, and what are common sources of batch variability?

  • Methodological Answer :

  • Catalyst Screening : Pd/C (5% loading) in hydrogenation steps reduces nitro intermediates with >90% efficiency .
  • Batch Consistency : Variability arises from:
  • Moisture Sensitivity : Use of molecular sieves in reaction vessels reduces hydrolysis by 30% .
  • Purification : Switching from silica gel to reverse-phase HPLC increases purity from 95% to 99.5% .
  • Scale-Up Protocol :

Use flow chemistry for fluorination (residence time = 15 min, 50°C) .

In-line FTIR monitors amidation completion .

Q. How should contradictory data on the compound’s biological activity be resolved, particularly in enzyme vs. cell-based assays?

  • Methodological Answer : Discrepancies often arise due to:

  • Membrane Permeability : LogD (2.1) limits cellular uptake, reducing potency in cell assays (e.g., IC50 = 25 µM in HeLa vs. 8 µM in enzyme assays) .
  • Metabolic Instability : LC-MS/MS identifies N-demethylation as a major metabolic pathway in hepatocytes (t1/2 = 45 min) .
    Mitigation Strategies :
  • Prodrug Design : Acetylation of the amino group increases t1/2 to 120 min .
  • Assay Conditions : Add 0.1% bovine serum albumin (BSA) to cell media to reduce nonspecific binding .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina screens against EGFR (PDB: 1M17) identifies H-bonding with Met793 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable binding via fluorine-mediated hydrophobic interactions .
  • QSAR Models : CoMFA (q² = 0.75, r² = 0.92) highlights the importance of the 2-fluoro substituent for activity .

Properties

CAS No.

1332300-71-6

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

3-amino-2-fluoro-N-methylbenzamide

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3,(H,11,12)

InChI Key

UJMHVWIFIXJUBX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)N)F

Origin of Product

United States

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